molecular formula C19H14O3 B11382468 4,9-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one

4,9-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one

Cat. No.: B11382468
M. Wt: 290.3 g/mol
InChI Key: QYDTVPNTDXDNMF-UHFFFAOYSA-N
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Description

4,9-Dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one is a synthetic organic compound belonging to the class of furocoumarins. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound consists of a furan ring fused to a chromenone moiety, with additional methyl and phenyl substituents.

Preparation Methods

The synthesis of 4,9-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one can be achieved through a multi-step process. One common method involves the Williamson reaction of hydroxycoumarins with phenacyl bromide, followed by cyclization in polyphosphoric acid . This method allows for the construction of the furan ring on the benzene moiety of coumarin, resulting in the desired furocoumarin derivative.

Chemical Reactions Analysis

4,9-Dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be photooxygenated in the presence of tetraphenylporphine as a singlet oxygen sensitizer at room temperature.

    Substitution: The compound can participate in substitution reactions, where specific substituents on the furan or chromenone rings can be replaced with other functional groups under appropriate conditions.

Scientific Research Applications

4,9-Dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one has several scientific research applications, including:

    Chemistry: The compound is studied for its unique chemical properties and reactivity, making it a valuable subject in organic synthesis research.

    Biology: Furocoumarins, including this compound, are known for their photosensitizing properties and are used in studies related to DNA interactions and phototherapy.

    Medicine: The compound’s potential therapeutic applications are explored, particularly in the treatment of skin diseases and other conditions where photosensitization is beneficial.

    Industry: The compound’s chemical stability and reactivity make it useful in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,9-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one involves its ability to intercalate between DNA base pairs. This intercalation can lead to photocycloaddition reactions that cross-link the DNA, resulting in various biological effects. The compound’s molecular targets include DNA and other cellular components involved in the phototherapeutic process .

Comparison with Similar Compounds

4,9-Dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one can be compared to other furocoumarins, such as:

Properties

Molecular Formula

C19H14O3

Molecular Weight

290.3 g/mol

IUPAC Name

4,9-dimethyl-3-phenylfuro[2,3-f]chromen-7-one

InChI

InChI=1S/C19H14O3/c1-11-8-15-18(12(2)9-16(20)22-15)19-17(11)14(10-21-19)13-6-4-3-5-7-13/h3-10H,1-2H3

InChI Key

QYDTVPNTDXDNMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C3=C1C(=CO3)C4=CC=CC=C4

Origin of Product

United States

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